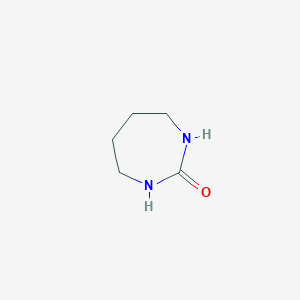

1,3-diazepan-2-one

説明

準備方法

Synthetic Routes and Reaction Conditions: 1,3-diazepan-2-one can be synthesized through several methods. One common approach involves the ring expansion of tetrahydropyrimidin-2-ones. This process typically starts with the preparation of N-[(2-benzoyloxy-1-tosyl)ethyl]urea through a three-component condensation reaction involving 2-benzoyloxyethanal, urea, and p-toluenesulfinic acid. The resulting sulfone undergoes nucleophilic substitution with sodium enolates of α-phenylthioketones, followed by cyclization-dehydration and debenzoylation to yield tetrahydropyrimidin-2-ones. These intermediates are then transformed into 1,3-diazepin-2-ones through further nucleophilic reactions .

Industrial Production Methods: Industrial production methods for 1,3-diazepin-2-one, hexahydro- often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow synthesis techniques, which allow for efficient and scalable production of the compound. The use of automated systems and optimized reaction conditions ensures high yields and purity of the final product .

化学反応の分析

Types of Reactions: 1,3-diazepan-2-one undergoes various chemical reactions, including nucleophilic substitution, ring expansion, and ring contraction. These reactions are facilitated by the presence of the nitrogen atoms in the ring, which can act as nucleophilic sites.

Common Reagents and Conditions: Common reagents used in the reactions of 1,3-diazepin-2-one, hexahydro- include sodium enolates, p-toluenesulfinic acid, and α-phenylthioketones. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction .

Major Products: The major products formed from the reactions of 1,3-diazepin-2-one, hexahydro- include various substituted diazepinones and pyrroles. These products are often obtained through ring expansion and contraction reactions, which modify the ring structure and introduce new functional groups .

科学的研究の応用

1,3-diazepan-2-one has several scientific research applications, particularly in the fields of medicinal chemistry and organic synthesis In medicinal chemistry, it serves as a scaffold for the development of potential therapeutic agentsAdditionally, 1,3-diazepin-2-one, hexahydro- has been studied for its potential as an inhibitor of enzymes such as human cytidine deaminase and APOBEC3A, which are involved in antiviral and anticancer therapies .

In organic synthesis, 1,3-diazepin-2-one, hexahydro- is used as an intermediate for the preparation of other heterocyclic compounds. Its reactivity and versatility make it a valuable building block for the synthesis of complex molecules .

作用機序

The mechanism of action of 1,3-diazepin-2-one, hexahydro- involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of human cytidine deaminase by binding to its active site and preventing the deamination of cytidine. This inhibition can disrupt the replication of viruses and the progression of cancer cells, making it a potential therapeutic agent .

類似化合物との比較

1,3-diazepan-2-one can be compared to other similar compounds, such as benzodiazepines and oxazepines. Benzodiazepines, like diazepam, are well-known for their anxiolytic and sedative properties. They share a similar ring structure but differ in the presence of additional functional groups and the specific arrangement of atoms . Oxazepines, on the other hand, contain an oxygen atom in the ring and exhibit different chemical reactivity and biological activity .

List of Similar Compounds:- Benzodiazepines (e.g., diazepam, fludiazepam)

- Oxazepines

- Thiazepines

- Dithiazepines

生物活性

1,3-Diazepan-2-one, commonly referred to as a diazepine derivative, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a seven-membered heterocyclic ring containing two nitrogen atoms. This structural feature is pivotal in its interaction with various biological targets, particularly in the central nervous system (CNS).

- GABA Receptor Modulation : The primary mechanism of action for many diazepine derivatives, including this compound, involves modulation of the gamma-aminobutyric acid (GABA) receptors. These compounds act as positive allosteric modulators at GABA_A receptors, enhancing the inhibitory effects of GABA neurotransmission. This results in anxiolytic, sedative, and anticonvulsant properties .

- Calcium Channel Blockade : Some studies suggest that diazepine derivatives may also exhibit activity as voltage-gated calcium channel blockers, which can contribute to their anticonvulsant effects .

- Binding Affinity : Research indicates that modifications to the diazepine structure can significantly affect binding affinity to GABA receptors and other targets. For instance, the introduction of specific substituents can enhance or diminish biological activity .

Anxiolytic Effects

Numerous studies have demonstrated the anxiolytic properties of this compound derivatives. These compounds are often used in clinical settings for the management of anxiety disorders. A notable case study highlighted the effectiveness of a specific diazepine derivative in reducing anxiety levels in patients with generalized anxiety disorder .

Anticonvulsant Activity

The anticonvulsant effects of this compound have been documented in both preclinical and clinical studies. For example, a review discussed various diazepine compounds' efficacy in controlling seizure episodes in patients with epilepsy . The mechanism is primarily attributed to enhanced GABAergic transmission.

Sedative Properties

The sedative effects of this compound are well-established. Clinical applications include pre-anesthetic sedation and the management of insomnia. The rapid onset and relatively short duration of action make these compounds suitable for such uses .

Case Study 1: Diazepam Overdose Management

In a reported case involving a patient who ingested an excessive dose of diazepam (20 g), treatment included the use of Molecular Adsorbents Recirculating System (MARS) to enhance elimination from the body. The patient showed significant improvement after several sessions, highlighting the importance of understanding diazepam's pharmacokinetics and potential for toxicity management .

Case Study 2: Long-term Diazepam Use

A longitudinal study followed patients using diazepam over five years, revealing patterns of dependency and withdrawal symptoms upon cessation. This underscores the need for careful monitoring when prescribing diazepines for extended periods .

Structure-Activity Relationship (SAR)

Recent research has focused on the SAR of this compound derivatives. Studies indicate that specific modifications to the molecular structure can enhance therapeutic efficacy while minimizing side effects. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased binding affinity to GABA_A |

| Methylation at N1 | Enhanced anxiolytic properties |

| Aromatic substitutions | Varied effects on CNS activity |

This table summarizes findings from various studies examining how structural changes influence biological activity.

特性

IUPAC Name |

1,3-diazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c8-5-6-3-1-2-4-7-5/h1-4H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFFWWKJSJOYMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172529 | |

| Record name | 1,3-Diazepin-2-one, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19055-93-7 | |

| Record name | Hexahydro-2H-1,3-diazepin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19055-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethyleneurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019055937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Tetramethyleneurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diazepin-2-one, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAMETHYLENEUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NV90XQ1ZLZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。